Ácido 2-amino-4-hidroxi-5-nitrobenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

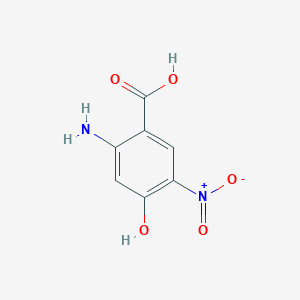

2-Amino-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and nitro functional groups

Aplicaciones Científicas De Investigación

2-Amino-4-hydroxy-5-nitrobenzoic acid has several applications in scientific research:

Mecanismo De Acción

Target of Action

Nitro compounds are a significant class of nitrogen derivatives . They often interact with various biological targets, including enzymes and receptors, influencing their function.

Mode of Action

It’s known that nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions can lead to changes in the targets they interact with, potentially altering their function.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The exact pathways and their downstream effects would depend on the specific targets the compound interacts with.

Pharmacokinetics

The polar character of the nitro group in nitro compounds can influence their volatility and solubility, potentially affecting their bioavailability .

Result of Action

The interactions of nitro compounds with their targets can lead to various molecular and cellular changes . The exact effects would depend on the specific targets and the nature of the interactions.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of nitro compounds .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-hydroxy-5-nitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical pathways . Additionally, 2-Amino-4-hydroxy-5-nitrobenzoic acid can form complexes with metal ions, which can influence its reactivity and interactions with other biomolecules.

Cellular Effects

The effects of 2-Amino-4-hydroxy-5-nitrobenzoic acid on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Furthermore, 2-Amino-4-hydroxy-5-nitrobenzoic acid can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 2-Amino-4-hydroxy-5-nitrobenzoic acid exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the context . For instance, 2-Amino-4-hydroxy-5-nitrobenzoic acid can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of 2-Amino-4-hydroxy-5-nitrobenzoic acid over time in laboratory settings are important considerations for its use in research. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that 2-Amino-4-hydroxy-5-nitrobenzoic acid can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

In animal models, the effects of 2-Amino-4-hydroxy-5-nitrobenzoic acid vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration ranges.

Metabolic Pathways

2-Amino-4-hydroxy-5-nitrobenzoic acid is involved in several metabolic pathways, particularly those related to nitrogen metabolism. This compound can be metabolized by specific enzymes, leading to the formation of various intermediates that participate in further biochemical reactions . For example, it can be converted into amino and hydroxy derivatives through enzymatic reduction and oxidation processes. These metabolic transformations can influence the overall metabolic flux and levels of related metabolites.

Transport and Distribution

The transport and distribution of 2-Amino-4-hydroxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, which can affect its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of 2-Amino-4-hydroxy-5-nitrobenzoic acid within different cellular compartments, influencing its availability and activity.

Subcellular Localization

The subcellular localization of 2-Amino-4-hydroxy-5-nitrobenzoic acid is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through the action of targeting signals and post-translational modifications . The localization of 2-Amino-4-hydroxy-5-nitrobenzoic acid within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 4-aminosalicylic acid. The process begins with the acylation of 4-aminosalicylic acid using acetic anhydride, followed by nitration with nitric acid. The resulting product is then hydrolyzed to yield 2-amino-4-hydroxy-5-nitrobenzoic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Catalysts like palladium on carbon (Pd/C) can be used to enhance the efficiency of the reduction steps involved in the synthesis .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3) are used under acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-amino-4-hydroxy-5-aminobenzoic acid.

Substitution: Halogenated or sulfonated derivatives of the original compound.

Comparación Con Compuestos Similares

2-Amino-5-nitrobenzoic acid: Similar structure but lacks the hydroxyl group at position 4.

2-Hydroxy-5-nitrobenzoic acid: Similar structure but lacks the amino group at position 2.

4-Amino-2-hydroxybenzoic acid: Similar structure but lacks the nitro group at position 5.

Uniqueness: 2-Amino-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Actividad Biológica

2-Amino-4-hydroxy-5-nitrobenzoic acid (AHNBA) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

AHNBA exhibits notable biochemical properties, particularly in its interactions with enzymes and proteins. It acts as a substrate for various oxidoreductases, facilitating the formation of reactive intermediates that participate in crucial biochemical pathways. Its structural uniqueness, characterized by the presence of amino, hydroxy, and nitro functional groups, enhances its reactivity and biological activity compared to similar compounds like 2-amino-5-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid.

Cellular Effects

The biological activity of AHNBA varies significantly depending on the cell type and context. Research indicates that it can influence:

- Cell Signaling Pathways : AHNBA modulates activities of kinases and phosphatases, affecting signal transduction pathways crucial for cellular responses.

- Gene Expression : The compound has been shown to alter gene expression profiles in specific cellular environments.

- Metabolism : It plays a role in nitrogen metabolism, being metabolized by specific enzymes to yield various intermediates involved in further biochemical reactions.

AHNBA's effects at the molecular level are primarily attributed to its ability to bind to specific biomolecules. This binding can lead to either inhibition or activation of target biomolecules, depending on the context. Key mechanisms include:

- Enzyme Inhibition : AHNBA may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to various receptors, potentially altering their activity and downstream signaling .

Antioxidant Activity

AHNBA has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation. For example, in assays measuring antioxidant capacity (ABTS and FRAP), AHNBA exhibited IC50 values comparable to known antioxidants like Trolox .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| AHNBA | 19.6 ± 0.8 | Lipid Peroxidation Inhibition |

| Trolox | 91.8 ± 0.3 | Lipid Peroxidation Inhibition |

Dosage Effects in Animal Models

In animal studies, AHNBA has shown varying effects based on dosage:

- Low Doses : Beneficial effects such as enhanced antioxidant defenses and modulation of immune responses.

- High Doses : Potential toxicity observed; however, specific studies are needed to clarify these effects across different models.

Comparison with Similar Compounds

The structural differences between AHNBA and similar compounds contribute significantly to their biological activities. The table below summarizes key differences:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 2-Amino-4-hydroxy-5-nitrobenzoic acid (AHNBA) | Amino, Hydroxy, Nitro | Unique combination enhances reactivity |

| 2-Amino-5-nitrobenzoic acid | Amino, Nitro | Lacks hydroxy group |

| 2-Hydroxy-5-nitrobenzoic acid | Hydroxy, Nitro | Lacks amino group |

| 4-Amino-2-hydroxybenzoic acid | Amino, Hydroxy | Lacks nitro group |

Propiedades

IUPAC Name |

2-amino-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSAVIYRSAMFRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.